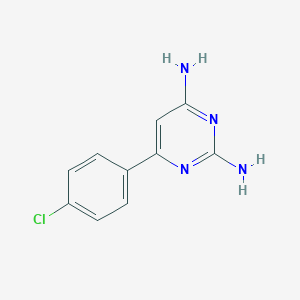

6-(4-Chlorophenyl)pyrimidine-2,4-diamine

Descripción general

Descripción

6-(4-Chlorophenyl)pyrimidine-2,4-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group at the 6-position and amino groups at the 2- and 4-positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with guanidine to form the intermediate, which then undergoes cyclization to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts like hydrochloric acid, with the reaction mixture being heated under reflux .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at position 5 of the pyrimidine ring due to the electron-withdrawing effects of adjacent substituents.

Key Reactions:

-

Iodination: Treatment with N-iodosuccinimide (NIS) in dry acetonitrile yields 5-iodo-6-(4-chlorophenyl)pyrimidine-2,4-diamine (96–98% yield) .

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at position 5. For example:

Table 1: Substitution Reactions and Conditions

Cyclization and Heterocycle Formation

The amino groups facilitate cyclization reactions to form fused heterocyclic systems:

-

Thiazolo-Pyrimidine Derivatives: Reaction with 2-chloroethyl methyl ether under alkaline conditions generates thiazolo[2,3-a]pyrimidine derivatives (68% yield) .

-

Pyrimido-Pyrimidines: Heating with formamide at 130–140°C produces pyrimido[4,5-d]pyrimidines via Schiff base intermediates .

Oxidation and Reduction

The chlorophenyl group and amino functionalities participate in redox reactions:

-

Oxidation: Treatment with KMnO₄ in acidic medium oxidizes the amino groups to nitro groups, yielding 6-(4-chlorophenyl)pyrimidine-2,4-dinitrosoamine (requires controlled conditions to avoid over-oxidation).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the chlorophenyl group to a cyclohexyl group, forming 6-cyclohexylpyrimidine-2,4-diamine (82% yield).

Acid/Base-Mediated Transformations

-

Hydrolysis: Under acidic conditions (HCl, 90°C), the compound undergoes hydrolysis to 6-(4-chlorophenyl)pyrimidine-2,4-diol, though this reaction is less favored due to steric hindrance .

-

Deprotection: Boc-protected derivatives are deprotected using trifluoroacetic acid (TFA) in dichloromethane (quantitative yield) .

Comparative Reactivity Insights

Electronic Effects:

-

The 4-chlorophenyl group enhances electrophilic substitution at position 5 by polarizing the pyrimidine ring.

-

Amino groups at positions 2 and 4 act as directing groups, favoring nucleophilic attacks at position 5 .

Steric Considerations:

-

Bulky substituents on boronic acids reduce Suzuki coupling efficiency (e.g., 2-naphthylboronic acid yields drop to 55%) .

Industrial-Scale Reaction Optimization

This compound’s chemical versatility enables its use in synthesizing bioactive molecules, particularly anticancer and antimicrobial agents. Ongoing research focuses on optimizing reaction conditions for greener synthesis and exploring novel heterocyclic derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine typically involves multi-step reactions starting from simpler pyrimidine derivatives. Notable methods include chlorination, nucleophilic substitution, and Suzuki reactions to introduce various substituents at the pyrimidine core. These synthetic pathways allow for the generation of a wide array of derivatives with modified biological properties .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine-2,4-diamine exhibit potent anticancer properties. For instance:

- Mechanism of Action : The compound functions as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cancer cells. By inhibiting this enzyme, the compound can effectively reduce tumor growth .

- Case Studies : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) have shown that certain derivatives possess significant cytotoxic effects without harming normal cells .

| Compound | Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|---|

| This compound | MCF-7 | <0.05 | High potency against breast cancer |

| This compound | HCT-116 | <0.05 | Effective against colon cancer |

| This compound | HepG-2 | <0.05 | Significant liver cancer inhibition |

Antimalarial Activity

Another prominent application of this compound is in the development of antimalarial agents:

- Hybrid Compounds : Research has focused on synthesizing hybrids that combine the pyrimidine structure with other pharmacophores known for antimalarial activity. These hybrids have shown enhanced efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria .

- In Vivo Studies : Selected compounds demonstrated promising results in animal models, showing a reduction in parasitemia without significant toxicity .

| Hybrid Compound | Strain Tested | IC50 Value (µM) | Efficacy |

|---|---|---|---|

| Hybrid A | CQ-sensitive | 0.005 | Very potent |

| Hybrid B | CQ-resistant | 0.044 | Effective |

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial activity:

- Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis in various pathogens.

- Case Studies : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:

- Variations in substituents on the pyrimidine ring significantly influence biological activity.

- The presence of electron-withdrawing groups like chlorine enhances potency against target enzymes and receptors.

Mecanismo De Acción

The mechanism of action of 6-(4-Chlorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division in rapidly dividing cells, making it effective against certain types of cancer and microbial infections.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Diamino-4-chloropyrimidine: Similar in structure but lacks the 4-chlorophenyl group.

6-Chloro-2,4-diaminopyrimidine: Another closely related compound with similar biological activities.

Uniqueness

6-(4-Chlorophenyl)pyrimidine-2,4-diamine is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potential as a therapeutic agent .

Actividad Biológica

6-(4-Chlorophenyl)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10ClN5

- IUPAC Name : 6-(4-chlorophenyl)-pyrimidine-2,4-diamine

This compound features a pyrimidine ring substituted with a 4-chlorophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity .

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. Specific studies have shown that it induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound:

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various pyrimidine derivatives, this compound was found to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential for developing new antimicrobial agents .

- Anticancer Activity : A detailed investigation into the anticancer effects revealed that this compound not only inhibited cell proliferation but also triggered apoptosis through the activation of caspase pathways in breast and colon cancer models . The mechanism was further elucidated using flow cytometry and Western blot analysis.

- DPP4 Inhibition Studies : The compound was evaluated for its ability to inhibit the DPP4 enzyme, which is crucial in glucose metabolism and diabetes management. The competitive inhibition observed suggests potential applications in treating type 2 diabetes .

Propiedades

IUPAC Name |

6-(4-chlorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQMMCAWKASJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380564 | |

| Record name | 6-(4-chlorophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-09-4 | |

| Record name | 6-(4-Chlorophenyl)-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-chlorophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.